molecular formula C13H17N3O4S2 B5714430 N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarbothioamide

N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarbothioamide

Cat. No. B5714430
M. Wt: 343.4 g/mol
InChI Key: GJZLVWAEGXOGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarbothioamide, commonly known as BZP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative and has been shown to have various biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The exact mechanism of action of BZP is not fully understood, but it is believed to work by increasing the release of neurotransmitters such as dopamine and serotonin in the brain. This leads to increased stimulation and a feeling of euphoria. BZP has also been shown to have some affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to increase heart rate, blood pressure, and body temperature, similar to other stimulant drugs. BZP has also been shown to increase the release of dopamine and serotonin in the brain, leading to increased stimulation and feelings of euphoria.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. BZP has also been extensively studied, and its effects are well documented. However, BZP also has some limitations. It has been shown to have potential neurotoxic effects, and its long-term effects on the brain are not fully understood. Additionally, BZP has been classified as a controlled substance in some countries, which may limit its availability for scientific research.

Future Directions

There are several future directions for research on BZP. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Further research is needed to fully understand the mechanism of action of BZP and its effects on the brain. Additionally, more research is needed to fully understand the long-term effects of BZP on the brain and body. Finally, research is needed to develop safer and more effective alternatives to BZP for use in scientific research.
Conclusion:
In conclusion, BZP is a synthetic compound that has been extensively studied for its potential use in scientific research. It has stimulant effects similar to amphetamines and has been studied for its potential use in treating conditions such as ADHD and narcolepsy. BZP has various biochemical and physiological effects in laboratory experiments, and its effects are well documented. However, BZP also has some limitations, and further research is needed to fully understand its potential as a scientific research tool.

Synthesis Methods

BZP can be synthesized through a multi-step process that involves the reaction of piperazine with 1,3-benzodioxole, followed by the addition of methylsulfonyl chloride and carbon disulfide. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of BZP is relatively simple and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

BZP has been used in various scientific research studies due to its potential as a psychoactive compound. It has been shown to have stimulant effects similar to amphetamines, and has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. BZP has also been studied for its potential as a substitute for illicit drugs such as MDMA (ecstasy).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methylsulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-22(17,18)16-6-4-15(5-7-16)13(21)14-10-2-3-11-12(8-10)20-9-19-11/h2-3,8H,4-7,9H2,1H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZLVWAEGXOGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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